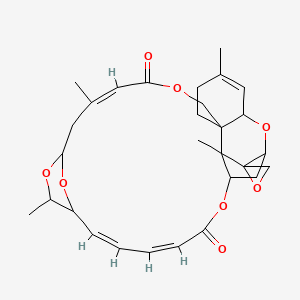

Roridin H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Roridin H is a macrocyclic trichothecene, a type of mycotoxin produced by various fungi, including species of Myrothecium. These compounds are known for their potent biological activities, including cytotoxicity and antimicrobial properties . This compound is also referred to as Verrucarin H and is recognized for its complex molecular structure and significant bioactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Roridin H is typically isolated from fungal species such as Myrothecium roridum and Myrothecium verrucaria . The isolation process involves culturing the fungi under specific conditions and extracting the compound using organic solvents. The structure of this compound is confirmed through spectral data analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods

the general approach involves large-scale fermentation of the producing fungi, followed by extraction and purification processes .

Análisis De Reacciones Químicas

Types of Reactions

Roridin H undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as epoxides and hydroxyl groups in its structure .

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Roridin H has garnered interest for its cytotoxic properties against various cancer cell lines. Research indicates that this compound exhibits significant cytotoxicity with IC50 values in the low micromolar range against murine leukemia cells (L1210) and human cancer cell lines such as MCF-7 and HeLa .

Table 1: Cytotoxicity of this compound Against Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| Murine L1210 | 0.45 |

| MCF-7 | Not specified |

| HeLa | Not specified |

| A431 | Increased cytotoxicity with hydroxylation |

The compound's mechanism of action involves the disruption of cellular processes, leading to apoptosis in sensitive cell types. Specifically, studies have shown that this compound can induce apoptosis in olfactory sensory neurons, contributing to neurotoxicity observed in animal models .

Toxicological Insights

This compound is classified among trichothecene mycotoxins, which are known for their potent toxicity to humans and animals. They can affect respiratory health and have been linked to conditions such as "sick building syndrome" due to their presence in moldy environments . The toxicity is primarily attributed to their ability to inhibit protein synthesis and induce cellular stress responses.

Mechanisms of Toxicity

- Inhibition of Protein Synthesis : this compound binds to ribosomal RNA, inhibiting translation and disrupting cellular metabolism.

- Induction of Apoptosis : The compound activates pro-apoptotic pathways, leading to programmed cell death in affected tissues.

- Inflammatory Responses : Exposure triggers inflammatory cytokine production, exacerbating tissue damage and contributing to symptoms associated with mold exposure .

Agricultural Applications

In agricultural contexts, this compound's effects on plant health have been studied. It has been shown to impact plant growth negatively when applied at certain concentrations. For instance, experiments demonstrated that this compound application resulted in significant reductions in elongation growth of treated plants like hemp sesbania .

Table 2: Effects of this compound on Plant Growth

| Treatment Concentration (ppb) | Elongation (mm) |

|---|---|

| Control | 0 |

| 1 | 0.9 |

| 10 | 12.1 |

| 100 | 22.3 |

These findings suggest that while this compound can be detrimental to plant health, it may also serve as a tool for studying plant responses to mycotoxins.

Immunomodulatory Effects

Recent studies have indicated that this compound possesses immunomodulatory properties. It can influence macrophage functions and alter immune responses, which could have implications for developing therapies targeting immune-related conditions .

Case Studies

Several case studies have documented the effects of this compound in both laboratory settings and field applications:

- Case Study 1 : In a laboratory setting, this compound was administered intranasally to mice, resulting in significant neurotoxic effects characterized by atrophy of olfactory structures and increased inflammatory markers .

- Case Study 2 : Field studies examining the impact of trichothecenes on crops revealed that this compound could lead to reduced yields due to its phytotoxic effects on various plant species .

Mecanismo De Acción

Roridin H exerts its effects primarily by inhibiting protein synthesis . It binds to the ribosome and disrupts the elongation phase of translation, leading to cell death. The compound also induces the production of reactive oxygen species (ROS), which further contributes to its cytotoxicity . The molecular targets include the ribosomal peptidyl transferase center and various signaling pathways involved in cell survival and apoptosis .

Comparación Con Compuestos Similares

Roridin H is part of a larger family of macrocyclic trichothecenes, which includes compounds like Roridin A, Roridin E, and Verrucarin A . Compared to these similar compounds, this compound is unique due to its specific structural features, such as the presence of an epoxide ring and multiple hydroxyl groups . These structural differences contribute to its distinct biological activities and potency.

List of Similar Compounds

- Roridin A

- Roridin E

- Verrucarin A

- Verrucarin J

- 12-Hydroxyroridin E

- Roridin Q

- 2,3-Deoxyroritoxin D

This compound stands out among these compounds due to its specific molecular configuration and the resulting bioactivity, making it a valuable subject of study in various scientific fields.

Propiedades

Fórmula molecular |

C29H36O8 |

|---|---|

Peso molecular |

512.6 g/mol |

Nombre IUPAC |

(12Z,19E,21Z)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |

InChI |

InChI=1S/C29H36O8/c1-17-9-10-28-15-32-25(31)12-18(2)13-26-34-19(3)20(35-26)7-5-6-8-24(30)37-21-14-23(36-22(28)11-17)29(16-33-29)27(21,28)4/h5-8,11-12,19-23,26H,9-10,13-16H2,1-4H3/b7-5+,8-6-,18-12- |

Clave InChI |

IWFOIUWPNYEUAI-DEBSQDJHSA-N |

SMILES isomérico |

CC1C2/C=C/C=C\C(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5 |

SMILES canónico |

CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5 |

Sinónimos |

roridin H |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.